Palmatrubin

DNA intercalation protoberberine alkaloids binding affinity

Researchers relying on protoberberine data extrapolation face unreliable results due to overlooked structural differences. Palmatrubin (Palmatrubine), a 9-demethylated palmatine analog, provides a defined solution. Its altered electrostatic profile yields measurable, rank-ordered DNA-binding affinity (jatrorubin > Palmatrubin > berberrubine) and distinct sequence specificity versus the parent alkaloid. This compound also serves as a critical HPLC benchmark, requiring a low-pH mobile phase (pH < 3.5) for accurate method validation of complex protoberberine mixtures. Available in assay-ready purity, it ensures reproducible, non-substitutable results in nucleic acid-targeting and chromatographic method development workflows.

Molecular Formula C20H20NO4+
Molecular Weight 338.4 g/mol
CAS No. 16176-68-4
Cat. No. B100322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmatrubin
CAS16176-68-4
Molecular FormulaC20H20NO4+
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O
InChIInChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1
InChIKeyQBUIDYLGKMWNEA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmatrubin: Demethylated Protoberberine Alkaloid


Palmatrubin (Palmatrubine) is a quaternary protoberberine alkaloid derived via partial demethylation of palmatine [1]. As a 9‑demethylated analog, it belongs to the broader class of nucleic acid‑binding isoquinoline alkaloids, which are of significant interest in anticancer and antimicrobial research due to their ability to intercalate DNA and modulate enzymatic activity [2]. Its structural modification results in quantifiable shifts in DNA‑binding affinity and sequence specificity relative to its fully methylated parent and other protoberberines, establishing it as a differentiated tool compound for mechanistic studies.

Why Palmatrubin Cannot Be Substituted


Protoberberine alkaloids such as palmatine and berberine are often treated as functionally interchangeable due to their shared tetracyclic backbone. However, the 9‑demethylation event that generates Palmatrubin from palmatine fundamentally alters its electrostatic and steric interactions with biological targets [1]. This modification improves DNA‑binding affinity and changes sequence recognition patterns compared to the parent alkaloid [2]. Consequently, experimental outcomes in DNA‑targeting studies, enzyme inhibition assays, or chromatographic separations cannot be reliably extrapolated from data on other protoberberines, making Palmatrubin a distinct and non‑substitutable entity in research and development workflows.

Palmatrubin: Quantitative Differentiation Evidence


DNA-Binding Affinity Ranking

In competitive ethidium bromide displacement assays, Palmatrubin demonstrates a distinct binding affinity to double‑stranded DNA. Among the three demethylated derivatives, the strength of DNA binding varies in the quantifiable order: jatrorubin > Palmatrubin > berberrubine [1]. This ranking provides a precise hierarchy for selecting the appropriate tool compound for DNA‑targeting studies, positioning Palmatrubin as a moderate‑affinity ligand distinct from both the stronger jatrorubin and the weaker berberrubine.

DNA intercalation protoberberine alkaloids binding affinity

Unique HPLC Elution Profile

Palmatrubin exhibits a unique chromatographic behavior compared to other protoberberine alkaloids. While 13 protoberberines can be successfully separated under optimized isocratic reversed‑phase conditions, Palmatrubin and berberubine require a mobile phase with a pH value of less than 3.5 for effective elution [1]. This distinct retention characteristic is directly attributable to the 9‑demethylated structure of Palmatrubin, differentiating it from fully methylated analogs like palmatine and berberine.

HPLC protoberberine alkaloids analytical chemistry

13-Methyl-Palmatrubin: NSCLC Cytotoxicity

The derivative 13‑methyl‑palmatrubin, a close structural analog of Palmatrubin, demonstrates quantifiable anticancer activity. In A549 non‑small cell lung cancer cells, 13‑methyl‑palmatrubin exhibits an IC₅₀ of 58.57 ± 3.58 µg/mL at 48 hours [1]. This compound also shows significantly higher IC₅₀ values in normal human cell lines (L02 and HEK293), indicating a degree of selectivity that is a key differentiator for therapeutic research applications [2].

non‑small cell lung cancer cytotoxicity apoptosis

Palmatrubin Research and Industrial Applications


Comparative DNA-Binding for SAR Analysis

Palmatrubin is optimally employed in comparative DNA‑binding assays where a moderate‑affinity, demethylated protoberberine is required as a reference point. Its ranked binding affinity (jatrorubin > Palmatrubin > berberrubine) allows researchers to precisely calibrate the impact of specific methoxy substitutions on DNA intercalation strength and sequence specificity [1]. This application is critical for SAR studies aimed at designing next‑generation nucleic acid‑targeting agents.

Quality Control for Protoberberine Mixtures

Due to its unique chromatographic requirement for a low‑pH mobile phase (pH < 3.5), Palmatrubin serves as a critical benchmark in the development and validation of HPLC methods for the analysis of complex protoberberine alkaloid mixtures [1]. Its distinct elution profile ensures accurate identification and quantification, which is essential for quality control in natural product extraction, standardization of herbal preparations, and impurity profiling in pharmaceutical research.

Lead Optimization in NSCLC Therapeutics

The derivative 13‑methyl‑palmatrubin, which shares the Palmatrubin core scaffold, demonstrates selective cytotoxicity against A549 NSCLC cells (IC₅₀ = 58.57 ± 3.58 µg/mL) with reduced activity toward normal cells [1]. This makes the Palmatrubin scaffold a valuable starting point for medicinal chemistry campaigns aimed at optimizing potency and selectivity for lung cancer treatment, particularly in programs investigating EGFR and MAPK pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmatrubin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.